1-[2-(1,3-thiazol-2-yl)ethyl]piperazine
CAS No.:
Cat. No.: VC14281989
Molecular Formula: C9H15N3S
Molecular Weight: 197.30 g/mol
* For research use only. Not for human or veterinary use.
![1-[2-(1,3-thiazol-2-yl)ethyl]piperazine -](/images/structure/VC14281989.png)
Specification
Molecular Formula | C9H15N3S |
---|---|
Molecular Weight | 197.30 g/mol |
IUPAC Name | 2-(2-piperazin-1-ylethyl)-1,3-thiazole |
Standard InChI | InChI=1S/C9H15N3S/c1(9-11-4-8-13-9)5-12-6-2-10-3-7-12/h4,8,10H,1-3,5-7H2 |
Standard InChI Key | WHJCLPKGKRJGLQ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1)CCC2=NC=CS2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
1-[1-(1,3-thiazol-2-yl)ethyl]piperazine (C₉H₁₅N₃S) has a molecular weight of 197.3 g/mol and exists as a liquid at room temperature . Key identifiers include:
Property | Value | Source |
---|---|---|
PubChem CID | 45789030 | |
SMILES | CC(C1=NC=CS1)N2CCNCC2 | |
InChI Key | SMEYOPZGSIPUGP-UHFFFAOYSA-N | |
Storage Conditions | Room temperature |
The piperazine ring contributes to its basicity, while the thiazole moiety enhances aromaticity and potential for π-π interactions in biological systems .
Synthesis and Structural Elucidation
Compound | Test Model | Efficacy (MPE %) | Mechanism | Source |
---|---|---|---|---|
3a–3c | Tail-clip, Hot-plate | 45–62% | Opioid receptor agonism | |
3f–3g | Acetic acid writhing | 58–67% | Peripheral analgesia |
Molecular docking revealed interactions with μ- and δ-opioid receptors, particularly hydrogen bonding with Tyr148 and Asp147 residues .
Anti-Alzheimer’s Activity
In Alzheimer’s disease (AD) models, thiazole-piperazine derivatives exhibit multitarget effects:
Compound | Target | IC₅₀ (μM) | Additional Effects | Source |
---|---|---|---|---|
10 | hAChE | 0.151 | Aβ aggregation inhibition (78%) | |
20 | hBuChE | 0.103 | Metal chelation (Cu²⁺, Fe³⁺) |
Compound 10 showed blood-brain barrier permeability and neuroprotection against Aβ25–35-induced cytotoxicity in SH-SY5Y cells .
Future Directions
-
Targeted Synthesis: Optimize regioselective alkylation to confirm the positional isomerism implied in the query.
-
In Vivo Profiling: Evaluate pharmacokinetics and dose-response relationships in neurodegenerative or pain models.
-
Toxicological Screening: Conduct OECD guideline-compliant assays to establish NOAEL/LOAEL thresholds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume